![molecular formula C10H16BrNO2 B11822514 Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Bromo-3-azabiciclo[310]hexano-3-carboxilato de terc-butilo es un compuesto químico con una estructura bicíclica única. Se caracteriza por la presencia de un átomo de bromo, un grupo éster de terc-butilo y un núcleo de azabiciclohexano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-bromo-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo típicamente implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Un método común incluye la reacción de un derivado de azabiciclohexano adecuado con un agente bromante en presencia de una base. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o cloroformo a bajas temperaturas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la rentabilidad y la eficiencia, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-bromo-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de reducción: El compuesto se puede reducir para eliminar el átomo de bromo, produciendo un derivado de azabiciclohexano diferente.
Reacciones de oxidación: La oxidación puede ocurrir en el núcleo de azabiciclohexano, lo que lleva a la formación de diferentes grupos funcionales.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como azida de sodio o tiolato de potasio en disolventes apróticos polares.
Reducción: Hidrogenación utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución con azida de sodio produciría un derivado azidado, mientras que la reducción con Pd/C produciría un compuesto de azabiciclohexano desbromado.
Aplicaciones Científicas De Investigación
El 6-bromo-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Química medicinal: El compuesto se explora por su potencial como un farmacóforo en el diseño de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos.
Ciencia de los materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo por el cual el 6-bromo-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo ejerce sus efectos implica su interacción con los objetivos moleculares. El átomo de bromo y el núcleo de azabiciclohexano juegan un papel crucial en la unión a enzimas o receptores específicos, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
6-Oxa-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo: Estructura similar pero con un átomo de oxígeno en lugar de bromo.
7-Oxa-3-azabiciclo[4.1.0]heptano-3-carboxilato de terc-butilo: Un sistema de anillos más grande con grupos funcionales similares.
Singularidad
El 6-bromo-3-azabiciclo[3.1.0]hexano-3-carboxilato de terc-butilo es único debido a la presencia del átomo de bromo, que imparte reactividad distinta y potencial para una mayor funcionalización. Esto lo convierte en un intermedio valioso en la química sintética y un candidato prometedor para el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C10H16BrNO2 |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3 |
Clave InChI |
DJOQQTFAEPYOSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)

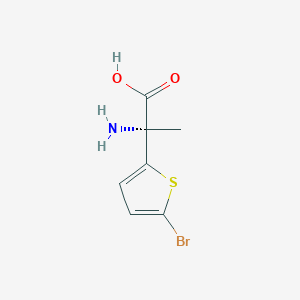
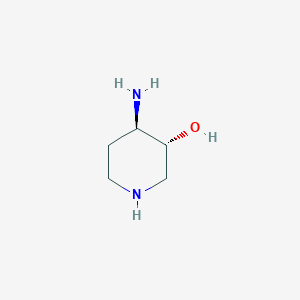

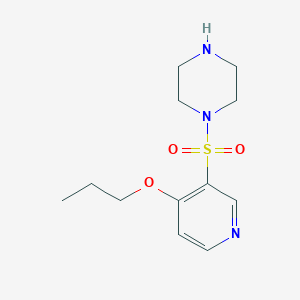
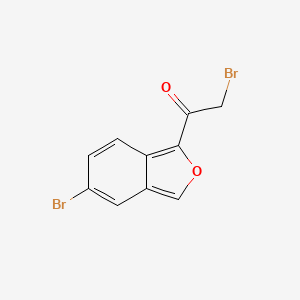
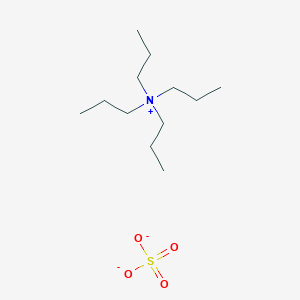
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
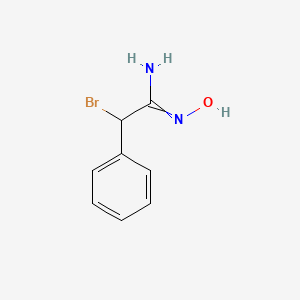
![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

